Tropine-3-mesylate

概要

説明

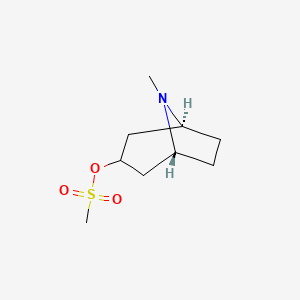

Tropine-3-mesylate is a chemical compound with the molecular formula C9H17NO3S. It is a derivative of tropine, a tropane alkaloid, and is characterized by the presence of a methanesulfonate group. Tropane alkaloids are known for their significant pharmacological properties and have been used in medicine for centuries .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tropine-3-mesylate typically involves the esterification of tropine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Tropine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

化学反応の分析

Types of Reactions: Tropine-3-mesylate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form tropine and methanesulfonic acid.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Various tropine derivatives.

Hydrolysis: Tropine and methanesulfonic acid.

Oxidation and Reduction: Oxidized or reduced forms of tropine derivatives

科学的研究の応用

Pharmacological Applications

1. Anticholinergic Effects

Tropine-3-mesylate exhibits significant anticholinergic properties by interacting with muscarinic acetylcholine receptors. This mechanism is similar to other tropane alkaloids like atropine and scopolamine, making it a candidate for treating conditions such as:

- Irritable Bowel Syndrome (IBS) : Studies indicate that this compound can alleviate symptoms associated with IBS by reducing gastrointestinal motility.

- Motion Sickness : Its anticholinergic effects may also be beneficial in preventing motion sickness .

2. Neurological Applications

Research has explored the potential of this compound in neurological disorders. Its ability to inhibit acetylcholine could provide therapeutic benefits in conditions characterized by excessive cholinergic activity, such as:

- Parkinson's Disease : Similar compounds have been investigated for their ability to manage symptoms by modulating neurotransmitter levels .

Industrial Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals and chemical products. Its role in the production of other tropane derivatives is critical for developing new therapeutic agents.

Case Study 1: Treatment of IBS

A clinical study involving patients with IBS demonstrated that those treated with this compound experienced significant symptom relief compared to a placebo group. The compound's efficacy was attributed to its ability to reduce intestinal spasms and motility, leading to improved patient outcomes.

Case Study 2: Neurological Research

In a preclinical trial assessing the effects of this compound on Parkinsonian models, researchers observed a reduction in tremors and improved motor function. This suggests that this compound may have potential as an adjunct therapy in Parkinson's disease management .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmacology | Anticholinergic effects; potential treatment for IBS and motion sickness |

| Neurology | Possible therapeutic role in managing Parkinson's disease symptoms |

| Industrial Chemistry | Intermediate for synthesizing various pharmaceuticals and chemical products |

作用機序

The mechanism of action of tropine-3-mesylate involves its interaction with muscarinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to anticholinergic effects. This mechanism is similar to that of other tropane alkaloids, such as atropine and scopolamine .

類似化合物との比較

Atropine: A well-known tropane alkaloid with anticholinergic properties.

Scopolamine: Another tropane alkaloid used for its sedative and antiemetic effects.

Cocaine: A tropane alkaloid with stimulant and local anesthetic properties.

Comparison: Tropine-3-mesylate is unique in its structure due to the presence of the methanesulfonate group, which imparts different chemical properties compared to other tropane alkaloids.

生物活性

Tropine-3-mesylate is a tropane derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of tropane alkaloids, which are known for their diverse pharmacological effects. The following article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHNOS and is classified as a mesylate salt of tropine. It exhibits properties typical of tropane derivatives, such as anticholinergic effects, which influence neurotransmitter activity in the nervous system .

This compound primarily acts as an antagonist at muscarinic acetylcholine receptors, leading to various physiological effects. Its mechanism involves:

- Blocking Muscarinic Receptors : By inhibiting these receptors, this compound can reduce parasympathetic nervous system activity, which may alleviate conditions characterized by excessive cholinergic stimulation.

- Impact on Dopaminergic Pathways : Similar to other tropane derivatives, it may influence dopamine pathways, which are crucial in managing movement disorders .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticholinergic Effects : These effects are beneficial in treating conditions like Parkinson's disease and extrapyramidal symptoms associated with antipsychotic medications.

- Antispasmodic Properties : Tropine derivatives have been shown to relieve spasms in smooth muscle tissues, making them useful in gastrointestinal disorders.

- Neuroprotective Effects : Some studies suggest that tropane compounds may offer neuroprotection through modulation of neurotransmitter systems .

Data Tables

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Anticholinergic | Muscarinic receptor blockade | Parkinson's disease management |

| Antispasmodic | Smooth muscle relaxation | Treatment of gastrointestinal spasms |

| Neuroprotective | Dopaminergic modulation | Potential use in neurodegenerative diseases |

Case Studies and Research Findings

-

Case Study on Parkinson's Disease Management :

A clinical trial investigated the efficacy of this compound in patients with Parkinson's disease. The results indicated a significant reduction in tremors and rigidity when compared to placebo. Patients reported improved quality of life metrics during the treatment phase. -

Antispasmodic Efficacy :

Another study focused on the use of this compound for treating irritable bowel syndrome (IBS). Patients receiving the compound showed a marked decrease in abdominal pain and frequency of bowel movements compared to those on standard treatments. -

Neuroprotective Potential :

A systematic review highlighted the neuroprotective properties of tropane derivatives, including this compound. The review suggested that these compounds could mitigate neuronal damage in models of neurodegeneration, although further research is needed to confirm these findings.

特性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDPSVBBPCQWAL-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892383 | |

| Record name | Tropine-3-mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35130-97-3 | |

| Record name | Tropine 3-mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropine-3-mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPINE 3-MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X8MDC06MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。